
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes a piperidine ring, benzyl group, and multiple acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a piperidine derivative with benzyl chloride, followed by the introduction of acetate groups through esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the acetate groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate
- 5-Amino-pyrazoles
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(3R,4S,5R)-1-Benzyl-2-oxopiperidine-3,4,5-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
918949-31-2 |
|---|---|
Formule moléculaire |
C18H21NO7 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
[(3R,4S,5R)-4,5-diacetyloxy-1-benzyl-6-oxopiperidin-3-yl] acetate |
InChI |
InChI=1S/C18H21NO7/c1-11(20)24-15-10-19(9-14-7-5-4-6-8-14)18(23)17(26-13(3)22)16(15)25-12(2)21/h4-8,15-17H,9-10H2,1-3H3/t15-,16+,17-/m1/s1 |
Clé InChI |
VNYGEPJPUACEEG-IXDOHACOSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CN(C(=O)[C@@H]([C@H]1OC(=O)C)OC(=O)C)CC2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC1CN(C(=O)C(C1OC(=O)C)OC(=O)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
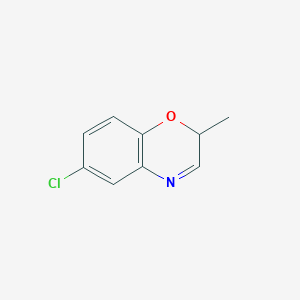
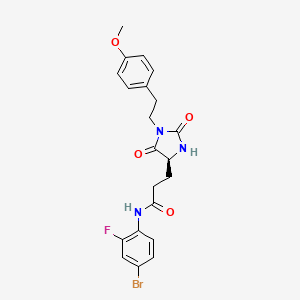

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
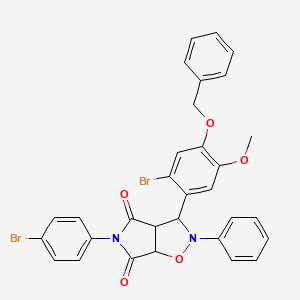
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)
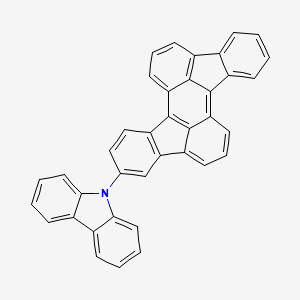
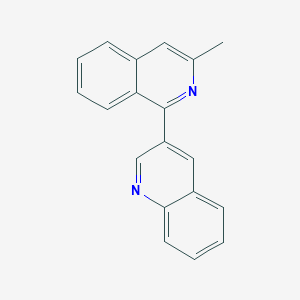
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
